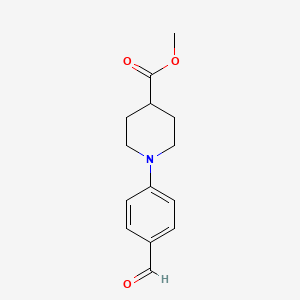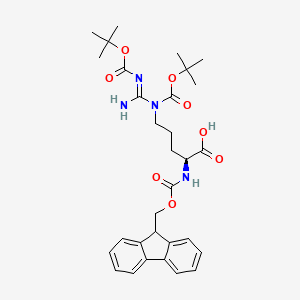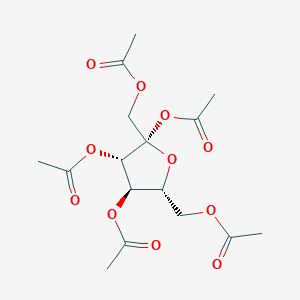
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose is a chemically modified form of fructose, where all five hydroxyl groups are acetylated. This compound is a derivative of beta-D-fructose, a naturally occurring sugar. The acetylation of the hydroxyl groups increases the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose can be synthesized through the acetylation of beta-D-fructose. The process typically involves the reaction of beta-D-fructose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to regenerate the original hydroxyl groups.
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alcohols or amines can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Produces beta-D-fructose and acetic acid.
Oxidation: Forms various oxidized derivatives of beta-D-fructose.
Substitution: Results in the formation of substituted fructose derivatives.
科学研究应用
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and as a stabilizer in formulations.
作用机制
The mechanism of action of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed, releasing beta-D-fructose, which then participates in metabolic pathways. The compound’s stability and reactivity also allow it to interact with enzymes and other biomolecules, influencing various biological processes.
相似化合物的比较
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose can be compared with other acetylated sugars such as:
- 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
Uniqueness
This compound is unique due to its specific acetylation pattern and the properties conferred by the beta-D-fructose backbone. This uniqueness makes it particularly valuable in certain chemical and biological applications.
属性
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(17)22-6-13-14(24-10(3)19)15(25-11(4)20)16(27-13,26-12(5)21)7-23-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCNAUQKYWJGML-LVQVYYBASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-Chloro-5-(ethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7958968.png)
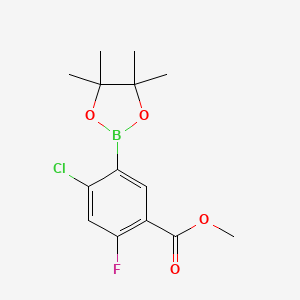
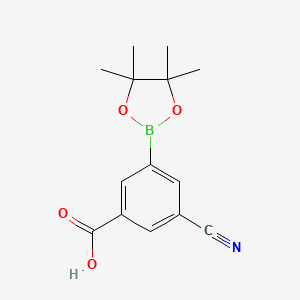

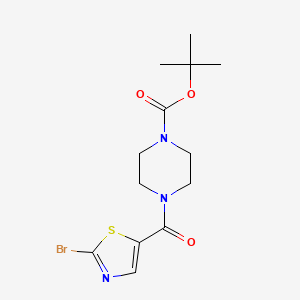
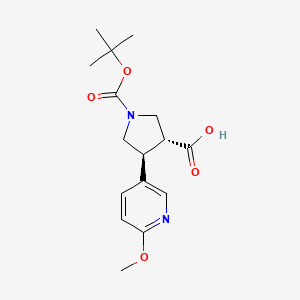
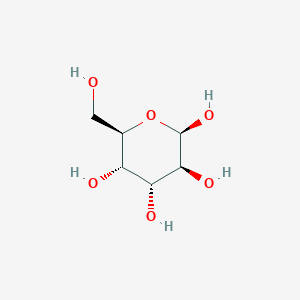
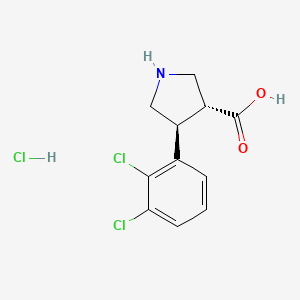
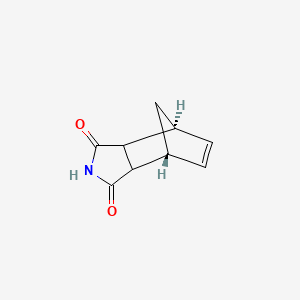

![(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B7959052.png)
![2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7959054.png)
